molecular formula C19H34N2O B15155630 1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one

Cat. No.: B15155630
M. Wt: 306.5 g/mol
InChI Key: OCWGMMHIXYKZAV-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one is a complex organic compound that features both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of azepane with piperidine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, often incorporating purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Azepan-4-yl)piperidin-4-yl)methanol hydrochloride
  • **1-Azepanyl(4-piperidinyl)methanone

Uniqueness

1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one is unique due to its specific combination of azepane and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H34N2O

Molecular Weight

306.5 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C19H34N2O/c22-19(10-9-17-7-3-4-8-17)21-15-11-18(12-16-21)20-13-5-1-2-6-14-20/h17-18H,1-16H2

InChI Key

OCWGMMHIXYKZAV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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